
TX-1123
概要
説明
TX-1123: is a potent inhibitor of protein tyrosine kinase, specifically targeting Src, eEF2-K, PKA, and EGFR-K/PKC. Additionally, it acts as a cyclo-oxygenase inhibitor, displaying IC50 values of 1.16 μM for cyclo-oxygenase 2 and 15.7 μM for cyclo-oxygenase 1, indicating a higher affinity towards cyclo-oxygenase 2 . With low mitochondrial toxicity, this compound is beneficial for cancer research applications .
準備方法
Synthetic Routes and Reaction Conditions: : TX-1123 is synthesized through a series of chemical reactions involving arylidene-cyclopentenedione derivatives. The synthesis involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with cyclopentane-1,3-dione under basic conditions .
Industrial Production Methods: : The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography for purification and quality control .
化学反応の分析
Types of Reactions: : TX-1123 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can lead to the formation of hydroquinones.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the arylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemical Properties and Mechanism of Action
TX-1123 belongs to the family of 2-hydroxyarylidene-4-cyclopentene-1,3-diones and exhibits potent inhibitory effects on various protein tyrosine kinases, including Src kinase and epidermal growth factor receptor kinase. Its mechanism of action primarily involves the inhibition of these kinases, which are often overactive in numerous cancers. Additionally, this compound demonstrates selective inhibition of cyclo-oxygenase enzymes, specifically COX1 and COX2, which play crucial roles in inflammation and cancer progression.
Inhibitory Activity
The inhibitory activity of this compound has been quantitatively assessed through half-maximal inhibitory concentration (IC50) values:
Enzyme | IC50 Value (M) | Selectivity Ratio (COX1/COX2) |
---|---|---|
Cyclo-oxygenase 1 | 13.5 | |
Cyclo-oxygenase 2 | ||
Src Kinase |
This compound exhibits a higher selectivity for COX2 compared to COX1, suggesting potential therapeutic advantages in targeting inflammation associated with cancer without affecting normal physiological functions significantly .
Antitumor Properties
This compound has shown promising antitumor properties through its ability to inhibit pathways critical for tumor growth. Studies indicate that this compound effectively suppresses Src kinase activity, a pathway frequently implicated in the progression of various malignancies. The compound's low mitochondrial toxicity enhances its appeal as a therapeutic agent, minimizing adverse effects typically associated with cancer treatments .
Case Studies
- Src Kinase Inhibition : A study highlighted that this compound exhibited potent inhibition of Src kinase activity with an IC50 value of . Modifications to its structure, such as the addition of methoxy groups, resulted in varying degrees of inhibition, showcasing the importance of structural configuration in enhancing biological activity .
- Inhibition of Cyclo-Oxygenases : In another investigation, this compound was analyzed for its binding affinity to COX enzymes using molecular docking simulations. The compound demonstrated distinct binding profiles compared to celecoxib, a well-known COX2 inhibitor, indicating a unique mechanism that could be exploited for therapeutic purposes .
作用機序
TX-1123 exerts its effects by inhibiting protein tyrosine kinases, specifically targeting Src, eEF2-K, PKA, and EGFR-K/PKC. It also inhibits cyclo-oxygenase enzymes, with a higher affinity towards cyclo-oxygenase 2. The inhibition of these enzymes leads to the disruption of cell signaling pathways, resulting in reduced cell proliferation and induction of apoptosis .
類似化合物との比較
Similar Compounds
Tyrphostin AG17: Another protein tyrosine kinase inhibitor with similar inhibitory effects but higher mitochondrial toxicity.
Celecoxib: A selective cyclo-oxygenase 2 inhibitor with a different binding mechanism compared to TX-1123.
Uniqueness: : this compound is unique due to its dual inhibitory effects on protein tyrosine kinases and cyclo-oxygenase enzymes, combined with its low mitochondrial toxicity. This makes it a valuable compound for cancer research and drug development .
生物活性
TX-1123 is a compound that has garnered attention for its biological activity, particularly as a protein tyrosine kinase inhibitor. This article provides a comprehensive examination of its mechanisms, efficacy, and potential applications based on existing research.
Overview of this compound
This compound is a derivative of tyrphostin AG17, known for its role in inhibiting protein tyrosine kinases (PTKs), which are crucial in various cellular processes including proliferation and apoptosis. Its structure allows it to interact effectively with specific kinases, making it a candidate for therapeutic applications in oncology.
Src Kinase Inhibition
This compound exhibits potent inhibitory activity against Src kinase (Src-K), with a half-maximal inhibitory concentration (IC50) of 2.2 μM. The compound fits into the binding pocket of Src-K, similar to other known inhibitors like c-AMP. This interaction suggests that this compound can effectively block the signaling pathways that promote tumor growth and survival .
COX-2 Inhibition
In addition to Src-K inhibition, this compound also demonstrates significant activity against cyclooxygenase-2 (COX-2), with an IC50 value of M. The selectivity ratio of COX1 to COX2 inhibition is 13.5, indicating a preference for COX-2, which is often upregulated in inflammatory processes and certain cancers . This dual activity may enhance its therapeutic potential in treating inflammatory diseases and cancer.
Binding Affinity and Structural Analysis
The binding profiles of this compound derivatives vary, affecting their inhibitory activities against Src-K. Structural data obtained from protein databases have been instrumental in understanding these interactions. The binding affinity correlates with the structural features of the compounds, which can be optimized for better efficacy .
Efficacy in Cancer Models
Research has shown that this compound and its analogs can inhibit tumor growth in various cancer models. For instance, studies indicate that compounds similar to this compound have led to reduced cell proliferation and increased apoptosis in breast cancer cell lines .
Comparative Analysis Table
The following table summarizes key findings on the biological activities of this compound compared to other known inhibitors:
特性
IUPAC Name |
2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]cyclopent-4-ene-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-19(2,3)14-10-12(9-13-16(21)7-8-17(13)22)11-15(18(14)23)20(4,5)6/h7-11,23H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEUMQIBGLKJJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。